
2,2'-Methanediylbis(6-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methanediylbis(6-methylphenol) is an organic compound with the molecular formula C15H16O2. It is known for its unique structure, which consists of two 6-methylphenol units connected by a methylene bridge. This compound is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methanediylbis(6-methylphenol) typically involves the reaction of 6-methylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the two phenol units. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methanediylbis(6-methylphenol) is often carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through various techniques such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methanediylbis(6-methylphenol) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and halogenated phenols, depending on the type of reaction and the reagents used .
Scientific Research Applications
2,2’-Methanediylbis(6-methylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including its antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2,2’-Methanediylbis(6-methylphenol) involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The pathways involved include the inhibition of lipid peroxidation and the enhancement of cellular antioxidant defenses .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(4,6-dimethylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 4,4’-Methylenebis(2-methylphenol)
Uniqueness
2,2’-Methanediylbis(6-methylphenol) is unique due to its specific structure and the presence of methyl groups at the 6-position of the phenol rings. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
13747-35-8 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-[(2-hydroxy-3-methylphenyl)methyl]-6-methylphenol |
InChI |
InChI=1S/C15H16O2/c1-10-5-3-7-12(14(10)16)9-13-8-4-6-11(2)15(13)17/h3-8,16-17H,9H2,1-2H3 |
InChI Key |
XACVRCGRFRDJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC(=C2O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


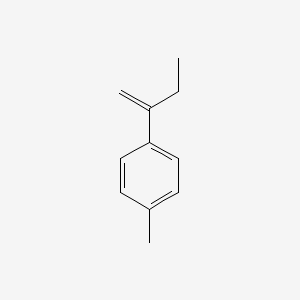



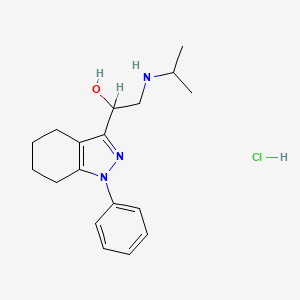
![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)
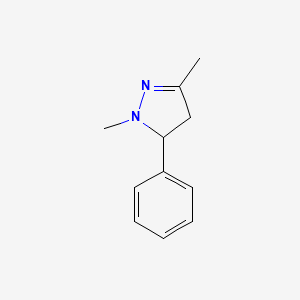
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
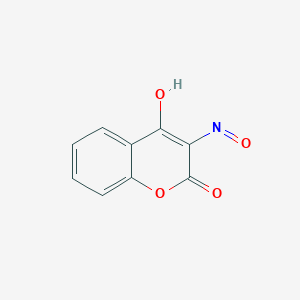

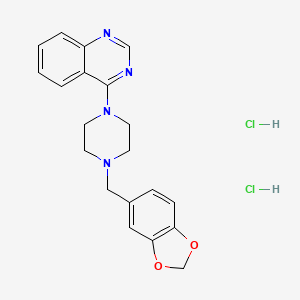
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
